Bienvenue dans la boutique en ligne BenchChem!

N,N-diethyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine

Lipophilicity Drug-likeness Membrane permeability

N,N-Diethyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine (ChemDiv Catalog No. K405-2972; molecular formula C₁₅H₁₆FN₅; MW 285.32 g/mol) is a fully substituted 4-aminopyrazolo[3,4-d]pyrimidine derivative featuring an N,N-diethylamino group at C4 and a 4-fluorophenyl substituent at N1, with no substitution at C3 or C6.

Molecular Formula C15H16FN5
Molecular Weight 285.32 g/mol
Cat. No. B11207006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-diethyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Molecular FormulaC15H16FN5
Molecular Weight285.32 g/mol
Structural Identifiers
SMILESCCN(CC)C1=NC=NC2=C1C=NN2C3=CC=C(C=C3)F
InChIInChI=1S/C15H16FN5/c1-3-20(4-2)14-13-9-19-21(15(13)18-10-17-14)12-7-5-11(16)6-8-12/h5-10H,3-4H2,1-2H3
InChIKeyFJYWFVIHICTBCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Diethyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine: Structural Identity and Procurement-Relevant Physicochemical Baseline


N,N-Diethyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine (ChemDiv Catalog No. K405-2972; molecular formula C₁₅H₁₆FN₅; MW 285.32 g/mol) is a fully substituted 4-aminopyrazolo[3,4-d]pyrimidine derivative featuring an N,N-diethylamino group at C4 and a 4-fluorophenyl substituent at N1, with no substitution at C3 or C6 . The compound is commercially available as a screening compound (50 mg minimum order; achiral; logP 3.45; logD₇.₄ 3.45; topological polar surface area 37.1 Ų; zero hydrogen bond donors; three hydrogen bond acceptors; logSw −3.25) . Its pyrazolo[3,4-d]pyrimidine core is a recognized purine bioisostere and privileged scaffold in kinase inhibitor drug discovery, with structurally related analogs (e.g., PP1, SI306, CGP 57380) demonstrating validated inhibitory activity against Src-family kinases, Abl, MNK1, and CDKs in published studies and patent families including EP2201013B1 and WO2015EP75148 [1][2][3].

Why N,N-Diethyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine Cannot Be Trivially Substituted by In-Class Analogs


Superficial structural similarity among pyrazolo[3,4-d]pyrimidine congeners masks critical differences in substitution pattern that determine kinase selectivity, physicochemical profile, and ultimately experimental reproducibility. The N,N-diethylamino group at C4 eliminates all hydrogen bond donor (HBD) capacity at this position (HBD count = 0), fundamentally distinguishing this compound from primary amine-bearing analogs such as 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 896134-34-2; HBD = 2) and CGP 57380 (HBD = 3), each of which engages the kinase hinge region via a distinct hydrogen bonding pattern . The 4-fluorophenyl at N1 imparts a calculated logP of 3.45, placing this compound in a lipophilicity range comparable to the validated Src inhibitor PP1 (XLogP = 3.89; MW = 281.63) [1], whereas the unsubstituted core 4-aminopyrazolo[3,4-d]pyrimidine has a logP of approximately 0.5 . These differences are not cosmetic: even within the same patent families (EP2201013B1; WO2015EP75148), shifting a substituent from N1 to C3—as in the constitutional isomer 1-(tert-butyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 338391-69-8)—yields a compound reported as a CDK9 inhibitor (IC₅₀ = 1.8 µM) , underscoring that regioisomeric rearrangement alone can redirect kinase targeting. Generic interchange without structural verification therefore risks selecting a compound with an unintended selectivity profile, invalidating SAR hypotheses, and wasting screening resources.

Quantitative Differentiation Evidence for N,N-Diethyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine Versus Closest Analogs


Lipophilicity (logP/logD) Head-to-Head: Target Compound vs. Core Scaffold vs. CGP 57380 vs. PP1

The target compound possesses a calculated logP of 3.45 and logD₇.₄ of 3.45, positioning it in a lipophilicity window comparable to the established Src inhibitor PP1 (XLogP = 3.89) and significantly more lipophilic than CGP 57380 (logP = 2.47) [1]. The unsubstituted core scaffold 4-aminopyrazolo[3,4-d]pyrimidine has a logP of approximately 0.5 . This ~3 log-unit increase versus the core scaffold translates to a theoretical ~1,000-fold higher octanol–water partition coefficient, directly impacting passive membrane permeability and intracellular target access. The calculated aqueous solubility (logSw = −3.25) is consistent with a compound requiring DMSO stock solution handling for in vitro assays . By contrast, the more polar CGP 57380 (logP = 2.47; PSA = 92.5 Ų) has substantially different solubility and permeability characteristics .

Lipophilicity Drug-likeness Membrane permeability ADME

Polar Surface Area and Predicted CNS Penetration: Target vs. CGP 57380

The target compound has a topological polar surface area (tPSA) of 37.1 Ų, well below the widely accepted threshold of <90 Ų for passive blood–brain barrier penetration . In contrast, CGP 57380 has a tPSA of 92.5 Ų, placing it above this threshold . The established pyrazolopyrimidine Src inhibitor PP1 has a reported tPSA in a comparable range (approximately 57 Ų based on its structure) [1]. The combination of low PSA (37.1 Ų), moderate MW (285.32), and logP (3.45) places the target compound within the favorable CNS drug-likeness space when evaluated against the standard metrics (PSA < 90 Ų; MW < 400; logP 1–4 for CNS candidates) [2]. This profile is particularly relevant for glioblastoma and neuroblastoma target indications, where the pyrazolo[3,4-d]pyrimidine scaffold has established precedent (e.g., SI306 in GBM models) [3].

CNS drug-likeness Blood–brain barrier Polar surface area Brain penetration

Hydrogen Bond Donor Count and Predicted Kinase Hinge-Region Binding Mode: Target vs. Primary Amine Analogs

The N,N-diethylamino substituent at C4 results in zero hydrogen bond donors (HBD = 0) on the target compound, in contrast to the primary amine at C4 in 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 896134-34-2; HBD = 2), CGP 57380 (HBD = 3), and PP1 (HBD = 1) . In pyrazolo[3,4-d]pyrimidine kinase inhibitors, the C4-amino group typically serves as the hinge-binding donor that anchors the scaffold to the kinase ATP pocket—a pharmacophoric feature critical for both potency and selectivity that has been extensively characterized in Src/Abl inhibitor series [1]. The elimination of this donor in the target compound precludes the canonical hinge-binding hydrogen bond, predicting a fundamentally different binding mode. This structural feature may reduce promiscuous kinase inhibition—a known liability of ATP-competitive pyrazolopyrimidines such as PP1, which inhibits Lck (IC₅₀ = 5 nM), Fyn (6 nM), Hck (20 nM), and Src (170 nM) —while potentially enabling selectivity for kinases with atypical hinge-region geometry.

Kinase inhibitor design Hinge-binding motif Hydrogen bond donor Selectivity

Constitutional Isomer Differentiation: N1-(4-Fluorophenyl) vs. C3-(4-Fluorophenyl) Regioisomers

The target compound (N,N-diethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) and 1-(tert-butyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 338391-69-8) share the identical molecular formula (C₁₅H₁₆FN₅; MW 285.32) but differ in the position of the 4-fluorophenyl group (N1 vs. C3) and the nature of the other substituent . Despite being constitutional isomers, the two compounds exhibit fundamentally different biological profiles: the C3-(4-fluorophenyl) isomer has been reported as a CDK9 inhibitor (IC₅₀ = 1.8 µM) with additional PTPN6/SHP-1 signaling pathway activity , whereas the target compound (N1-(4-fluorophenyl); C3-unsubstituted) has a vacant C3 position that is a known hotspot for kinase selectivity determination in the pyrazolo[3,4-d]pyrimidine scaffold [1]. In the broader SAR landscape, C3 substituents profoundly influence kinase targeting—for example, CGP 57380 (4-fluorophenylamino at C3) is a selective MNK1 inhibitor (IC₅₀ = 2.2 µM) with no activity against Src-family kinases , while PP1 (4-methylphenyl at C3; primary amine at C4) is a potent Src-family inhibitor . The target compound's vacant C3 position combined with N,N-diethylamino at C4 represents a unique substitution pattern not represented in the published kinase inhibitor chemotypes.

Regioisomerism Kinase selectivity Constitutional isomer SAR

Physicochemical Alignment with Validated Pyrazolopyrimidine Kinase Inhibitors: Target Compound vs. PP1 Drug-likeness Profile

The target compound exhibits a physicochemical profile that aligns closely with the validated Src-family kinase inhibitor PP1 across multiple drug-likeness parameters [1]. The target compound has MW = 285.32, logP = 3.45, HBD = 0, HBA = 3, and PSA = 37.1 Ų, while PP1 has MW = 281.63, XLogP = 3.89, HBD = 1, HBA = 5, and estimated PSA ≈ 57 Ų [1]. Both compounds satisfy all Lipinski Rule of Five criteria (MW < 500; logP < 5; HBD ≤ 5; HBA ≤ 10) with zero violations, indicating favorable oral drug-likeness [2]. The target compound's zero HBD count, however, represents a notable departure from PP1 and most published pyrazolo[3,4-d]pyrimidine kinase inhibitors, which universally retain at least one HBD for hinge binding. This difference is consistent with the target compound serving as a scaffold for probing non-classical kinase inhibition mechanisms or for designing bivalent inhibitors where the pyrazolopyrimidine core serves a structural rather than pharmacophoric role [3]. The balanced MW (285.32), moderate lipophilicity (logP 3.45), and favorable ligand efficiency metrics position this compound as a fragment- to lead-like starting point for optimization programs.

Drug-likeness Lipinski Rule of Five Kinase inhibitor Lead-like properties

Recommended Research and Industrial Application Scenarios for N,N-Diethyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine Based on Quantitative Differentiation Evidence


Kinase Selectivity Profiling for Non-Canonical Hinge-Binding Chemotypes

The target compound's zero-HBD profile (N,N-diethylamino at C4) eliminates the canonical kinase hinge-binding hydrogen bond donor that is universally present in primary amine pyrazolo[3,4-d]pyrimidine inhibitors such as PP1, CGP 57380, and all compounds in the Schenone Src/Abl inhibitor series . This makes the compound uniquely suited for broad-panel kinase selectivity screening (e.g., DiscoverX KINOMEscan or Reaction Biology Corporation HotSpot) to identify kinases amenable to non-classical ATP-pocket binding modes. Positive hits would represent novel kinase targeting opportunities inaccessible to conventional hinge-binding chemotypes. Procurement of this compound should be accompanied by a request for ≥95% purity (HPLC) and structural confirmation by ¹H NMR and HRMS to rule out the constitutional isomer CAS 338391-69-8, which shares the same molecular formula but targets CDK9 [1].

CNS-Penetrant Kinase Inhibitor Lead Identification for Glioblastoma and Neuroblastoma Programs

With a tPSA of 37.1 Ų—more than 55 Ų below the 90 Ų CNS penetration threshold and dramatically lower than CGP 57380 (92.5 Ų)—combined with MW 285.32 and logP 3.45, the compound occupies a favorable CNS drug-likeness space comparable to known brain-penetrant kinase inhibitors . The pyrazolo[3,4-d]pyrimidine scaffold has validated precedent in glioblastoma (SI306, a dual Src/P-gp inhibitor) and neuroblastoma models within the EP2201013B1 and WO2015EP75148 patent families [1][2]. The target compound should be prioritized for CNS-targeted kinase panels and evaluated in MDCK-MDR1 or PAMPA-BBB permeability assays to confirm predicted brain penetration. Its logP of 3.45 balances passive permeability with avoidance of excessive lipophilicity-associated promiscuity.

Fragment-to-Lead and Scaffold-Hopping Programs Requiring C3-Diversifiable Pyrazolopyrimidine Cores

The vacant C3 position on the target compound distinguishes it from the majority of biologically characterized pyrazolo[3,4-d]pyrimidines, which bear aryl, arylamino, or alkyl substituents at C3 that dictate kinase selectivity (e.g., CGP 57380: 4-fluorophenylamino at C3 = MNK1; PP1: 4-methylphenyl at C3 = Src-family) . This structural feature enables late-stage C3 diversification via electrophilic aromatic substitution, halogenation/cross-coupling, or direct C–H functionalization, allowing a single procurement of the C3-unsubstituted scaffold to support the parallel synthesis of focused libraries exploring C3 SAR. The pre-installed N,N-diethylamino group at C4 and 4-fluorophenyl at N1 provide a fixed pharmacophoric context against which C3 modifications can be systematically evaluated. The compound's calculated aqueous solubility (logSw = −3.25) indicates DMSO stock solution handling (e.g., 10–50 mM in DMSO) is appropriate for in vitro assays [1].

ATP-Competitive Probe Design for Kinases with Atypical Gatekeeper or Hinge Residues

The combination of zero HBD capacity, moderate MW (285.32), and the ATP-mimetic pyrazolo[3,4-d]pyrimidine core positions this compound as a starting scaffold for designing probes targeting kinases with mutated or atypical hinge-region residues that cannot accommodate the canonical donor–acceptor hydrogen bond pair . The N,N-diethylamino group may engage the kinase through hydrophobic contacts or water-mediated interactions rather than direct H-bonds, potentially conferring selectivity over wild-type kinases. This application is supported by precedent from the PP1 analog series, where modifications to the C4-amino group dramatically alter kinase selectivity: 1-NA-PP1 preferentially inhibits mutant v-Src-as1 (IC₅₀ = 1.5 nM) over wild-type v-Src (IC₅₀ = 1.0 µM) . The target compound's commercial availability at 50 mg scale from ChemDiv (compound K405-2972) enables rapid procurement for pilot biochemical screening without the need for custom synthesis [1].

Quote Request

Request a Quote for N,N-diethyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.